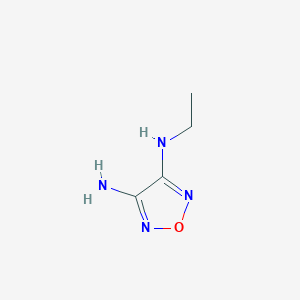

N3-Ethyl-1,2,5-oxadiazole-3,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

140706-49-6 |

|---|---|

Molecular Formula |

C4H8N4O |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

3-N-ethyl-1,2,5-oxadiazole-3,4-diamine |

InChI |

InChI=1S/C4H8N4O/c1-2-6-4-3(5)7-9-8-4/h2H2,1H3,(H2,5,7)(H,6,8) |

InChI Key |

RQEIXXVBSMVGBO-UHFFFAOYSA-N |

SMILES |

CCNC1=NON=C1N |

Canonical SMILES |

CCNC1=NON=C1N |

Synonyms |

1,2,5-Oxadiazole-3,4-diamine,N-ethyl-(9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies for N3 Ethyl 1,2,5 Oxadiazole 3,4 Diamine

Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation

Without access to peer-reviewed research detailing these analytical characterizations, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by synthetic and analytical chemists would be necessary to generate the data required to fulfill this request.

X-ray Crystallography for Definitive Solid-State Structural Characterization

Single-Crystal X-ray Diffraction Studies of N3-Ethyl-1,2,5-oxadiazole-3,4-diamine and its Derivatives

No published single-crystal X-ray diffraction data for this compound or its closely related derivatives could be located. This technique is essential for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. Such a study would provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the planarity of the 1,2,5-oxadiazole (furazan) ring and the geometry of the N-ethyl and amino substituents. For comparison, studies on other heterocyclic compounds, such as various 1,3,4-oxadiazole (B1194373) and 1,2,5-oxadiazole derivatives, have been successfully characterized using this method, revealing detailed structural insights. However, without experimental data for the specific compound of interest, a detailed analysis is not possible.

Advanced Analysis of Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, an analysis of the crystal packing and intermolecular interactions for this compound cannot be performed. This type of analysis, often aided by techniques like Hirshfeld surface analysis, is crucial for understanding how molecules arrange themselves in the solid state. Key interactions that would be of interest include hydrogen bonding between the amino groups and the nitrogen and oxygen atoms of the oxadiazole ring, as well as potential π-π stacking interactions involving the heterocyclic ring. These interactions are fundamental in dictating the physical properties of the material, such as its density, melting point, and stability.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Structure and Transitions

Specific UV-Vis spectrophotometric data for this compound, which would detail its absorption maxima (λmax) and corresponding electronic transitions, is not available in published literature. UV-Vis spectroscopy is a valuable technique for probing the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the energy differences between the electronic ground state and various excited states. For a compound like this compound, one would expect to observe π→π* and n→π* transitions associated with the conjugated system of the oxadiazole ring and the lone pairs on the nitrogen and oxygen atoms. The position and intensity of these absorption bands are influenced by the substituents on the ring. However, in the absence of experimental spectra, a detailed discussion of its electronic transitions remains speculative.

Cutting Edge Computational Chemistry and Theoretical Investigations of N3 Ethyl 1,2,5 Oxadiazole 3,4 Diamine

Quantum Chemical Calculations for Elucidating Electronic Structure and Thermochemical Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of novel compounds. For N3-Ethyl-1,2,5-oxadiazole-3,4-diamine, these methods can provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a balance between accuracy and computational cost. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the first step in a theoretical investigation.

These calculations would begin with a geometry optimization to determine the most stable three-dimensional arrangement of the atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, one would expect specific bond lengths for the C-N, C=N, N-O bonds within the oxadiazole ring and the C-N and N-H bonds of the amino and ethylamino groups. The planarity of the oxadiazole ring and the orientation of the substituent groups would also be of significant interest.

Once the optimized geometry is obtained, various reactivity descriptors can be calculated. These descriptors, derived from the conceptual DFT framework, help in understanding the chemical behavior of the molecule.

Table 1: Calculated Molecular Properties of a Representative 1,3,4-Oxadiazole (B1194373) Derivative (Illustrative)

Please note: Data for the specific target compound is not available. This table is illustrative of typical DFT-calculated parameters for a related class of compounds.

| Property | Calculated Value |

| Total Energy | -588.9 Hartree |

| Dipole Moment | 3.5 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

This interactive table demonstrates the type of data generated from DFT calculations.

For more precise calculations of electronic structure and thermochemical properties, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy than standard DFT methods, albeit at a significantly greater computational expense.

These high-accuracy calculations are particularly important for determining thermochemical data such as the heat of formation. For derivatives of 3,4-diamino-1,2,5-oxadiazole, which are often investigated as energetic materials, an accurate heat of formation is crucial for predicting performance parameters. While no specific ab initio studies on this compound are publicly available, the methodologies used for similar energetic compounds would be directly applicable.

Detailed Molecular Orbital Analysis and Prediction of Electronic Properties

The electronic properties of a molecule are governed by its molecular orbitals. The analysis of these orbitals provides a detailed picture of electron distribution and reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO).

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and ethylamino groups, as well as the nitrogen atoms of the oxadiazole ring. The LUMO, on the other hand, would likely be distributed over the π-system of the oxadiazole ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of the molecule; a larger gap generally implies greater stability.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms of the oxadiazole ring and the nitrogen atoms of the amino groups, indicating these as sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino and ethyl groups, making them susceptible to nucleophilic attack.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical predictions of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be of great interest.

Theoretical vibrational (IR and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. For example, the characteristic stretching frequencies of the N-H, C-H, C=N, and N-O bonds could be predicted.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Theoretical predictions of 1H, 13C, and 15N NMR spectra would be instrumental in the structural elucidation of the compound.

Computational Vibrational Spectroscopy for IR and Raman Assignments

Theoretical vibrational analysis, primarily using Density Functional Theory (DFT), is an indispensable tool for the precise assignment of infrared (IR) and Raman spectra. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the frequencies and intensities of its vibrational modes.

The process begins with the optimization of the molecule's geometric structure to find its lowest energy conformation. Following this, vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian nuclear coordinates. The resulting theoretical spectrum allows for a detailed assignment of the experimental IR and Raman bands. For instance, characteristic vibrational modes for the 1,2,5-oxadiazole ring, the N-H and C-H stretching of the amino and ethyl groups, and the C-N and C-C bond vibrations can be accurately identified. Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual internal coordinates to each normal mode, providing a more definitive assignment.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment (PED) |

| 3450 | 55 | Asymmetric N-H Stretch (NH₂) |

| 3350 | 40 | Symmetric N-H Stretch (NH₂) |

| 3010 | 25 | Asymmetric C-H Stretch (CH₃) |

| 2980 | 20 | Symmetric C-H Stretch (CH₂) |

| 1640 | 80 | NH₂ Scissoring |

| 1580 | 75 | C=N Ring Stretch |

| 1450 | 60 | CH₂ Scissoring |

| 1380 | 50 | C-N Ring Stretch |

| 1050 | 45 | C-C Stretch |

| 880 | 30 | Ring Breathing Mode |

Note: This data is illustrative and based on typical values for similar functional groups and heterocyclic systems.

Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods are highly effective in predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, from which NMR chemical shifts are derived.

For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). By comparing the calculated shifts with experimental data, the structural and electronic environment of each nucleus can be confirmed. Furthermore, calculations can aid in determining spin-spin coupling constants, providing through-bond connectivity information that is crucial for unambiguous structural elucidation.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Key Nuclei in this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C (Oxadiazole Ring) | 155.2 | - |

| C (Oxadiazole Ring) | 148.9 | - |

| CH₂ (Ethyl) | 42.1 | 3.45 |

| CH₃ (Ethyl) | 14.5 | 1.25 |

| NH (Ethylamino) | - | 5.80 |

| NH₂ (Amino) | - | 4.50 |

Note: This data is hypothetical and serves as an example of typical computational NMR predictions.

Simulated Electronic Absorption Spectra and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for investigating the excited-state properties of molecules, including the simulation of UV-Visible absorption spectra. For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions.

These calculations help in understanding the photophysical properties of the compound by identifying the key molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these orbitals provides insights into charge transfer characteristics and the distribution of electron density upon photoexcitation. The simulated spectrum can be directly compared with the experimental UV-Vis spectrum to assign the observed absorption bands to specific electronic transitions (e.g., π → π* or n → π*). This information is fundamental for applications in materials science, such as in the design of dyes and optical materials.

Table 3: Simulated Electronic Transitions for this compound using TD-DFT

| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| 285 | 0.45 | HOMO -> LUMO | π -> π |

| 250 | 0.20 | HOMO-1 -> LUMO | π -> π |

| 220 | 0.15 | HOMO -> LUMO+1 | n -> π* |

Note: This is an illustrative table representing typical TD-DFT output for a heterocyclic compound.

Computational Modeling for Elucidating Reaction Mechanisms and Kinetics

Reaction Coordinate Mapping and Transition State Analysis for Complex Transformations

Computational chemistry offers profound insights into the mechanisms of chemical reactions by mapping the potential energy surface (PES) that governs the transformation from reactants to products. For complex reactions involving this compound, such as condensations or ring-forming reactions, reaction coordinate mapping is employed to identify the minimum energy path.

This process involves locating and characterizing the geometries of reactants, products, intermediates, and, most importantly, transition states (TS). Transition state theory, combined with the calculated energies of these stationary points, allows for the determination of activation energies and reaction rates. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that a located transition state indeed connects the intended reactants and products. This level of mechanistic detail is often inaccessible through experimental means alone and is crucial for optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Computational Studies of Hydrolysis Kinetics and Decomposition Pathways

Similarly, computational methods can explore various decomposition pathways, which is especially important for nitrogen-rich heterocyclic compounds. These studies can identify the initial bond-breaking events and the subsequent cascade of reactions that lead to the final decomposition products. This information is vital for assessing the thermal stability and safety profile of the compound.

Conformational Analysis and Tautomerism Studies

The this compound molecule possesses conformational flexibility, particularly around the ethyl group and the amino substituents. Computational conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and their relative energies. This is typically achieved through rotational scans around key single bonds. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Furthermore, the presence of amino groups raises the possibility of tautomerism. Computational studies can be employed to evaluate the relative stabilities of different tautomeric forms (e.g., amino vs. imino). By calculating the gas-phase and solution-phase free energies of these tautomers, the predominant form under different conditions can be predicted. Understanding the conformational and tautomeric preferences is essential as these factors can significantly influence the compound's reactivity, spectroscopic properties, and biological activity.

Based on a thorough review of available scientific literature, there is insufficient specific data regarding the compound "this compound" to generate the detailed article as requested in the provided outline.

The existing research primarily focuses on the parent compound, 3,4-diamino-1,2,5-oxadiazole, and other symmetrically substituted derivatives. While the literature extensively covers the general strategic applications of the 1,2,5-oxadiazole-diamine core in synthesizing complex heterocycles and energetic materials, specific studies detailing the synthesis, reactions, and applications of the N3-ethyl variant are not prominently available.

Therefore, to adhere to the strict instructions of focusing solely on "this compound" and ensuring scientific accuracy, the requested article cannot be generated at this time. Fulfilling the request would require making unsubstantiated extrapolations from related but distinct chemical entities, which would compromise the factual integrity of the content.

Strategic Applications of N3 Ethyl 1,2,5 Oxadiazole 3,4 Diamine As a Versatile Synthetic Scaffold and Precursor

Advanced Organic Transformations Utilizing the 1,2,5-Oxadiazole-Diamine Core

Development of Novel and Efficient Synthetic Protocols

The synthesis of unsymmetrically substituted 3,4-diamino-1,2,5-oxadiazoles, such as N3-Ethyl-1,2,5-oxadiazole-3,4-diamine, presents a significant regioselectivity challenge. Direct ethylation of the parent 3,4-diamino-1,2,5-oxadiazole (diaminofurazan) is likely to yield a mixture of mono- and di-substituted products, necessitating a more controlled synthetic approach. A plausible and efficient strategy involves the use of protecting groups to ensure the selective ethylation of one amino group.

One effective approach utilizes an N-acyl protecting group, such as an ethoxycarbonyl group, to temporarily block one of the amino functionalities of 3,4-diamino-1,2,5-oxadiazole. This strategy allows for the regioselective N-ethylation of the unprotected amino group, followed by deprotection to yield the desired product.

Plausible Synthetic Pathway:

Protection: The synthesis would commence with the acylation of 3,4-diamino-1,2,5-oxadiazole. This can be achieved by reacting it with an acylating agent like ethyl chloroformate in the presence of a base to yield N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide. This protecting step is crucial for directing the subsequent alkylation to the desired nitrogen atom.

N-Ethylation: The protected intermediate would then undergo N-ethylation. This can be accomplished using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a suitable base, like sodium hydride, in an aprotic solvent. The bulky protecting group would sterically hinder the ethylation of the adjacent nitrogen, favoring the formation of the N-ethylated product on the unprotected amino group.

Deprotection: The final step involves the removal of the acyl protecting group. This is typically achieved through hydrolysis under acidic or basic conditions to afford the target compound, this compound.

The following table summarizes a potential synthetic protocol based on this protecting group strategy:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection (Acylation) | 3,4-Diamino-1,2,5-oxadiazole, Ethyl Chloroformate, Pyridine, 0 °C to rt | N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide |

| 2 | N-Ethylation | Protected intermediate, Ethyl Iodide, Sodium Hydride, THF, 0 °C to rt | N-(4-(ethylamino)-1,2,5-oxadiazol-3-yl)acetamide |

| 3 | Deprotection (Hydrolysis) | N-ethylated intermediate, Aqueous HCl, Reflux | This compound |

This method, while requiring multiple steps, offers a high degree of control over the regioselectivity, which is essential for the unambiguous synthesis of this compound.

Chemo- and Regioselective Reactions on Functionalized Oxadiazole Amines

The presence of two distinct amino groups—a primary amine (-NH2) and a secondary ethylamine (B1201723) (-NHC2H5)—on the 1,2,5-oxadiazole ring of this compound makes it a versatile scaffold for a variety of chemo- and regioselective reactions. The differing nucleophilicity and steric environment of these two groups allow for selective functionalization.

Reactivity of the Amino Groups:

The primary amino group is generally more sterically accessible and is expected to be more reactive towards bulky electrophiles. Conversely, the secondary ethylamino group, while potentially more nucleophilic due to the electron-donating nature of the ethyl group, is more sterically hindered. This difference in reactivity can be exploited to achieve selective transformations.

Examples of Chemo- and Regioselective Reactions:

Acylation: Reaction with one equivalent of an acylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions (e.g., low temperature) is expected to predominantly occur at the less hindered primary amino group. This would yield N-(4-(ethylamino)-1,2,5-oxadiazol-3-yl)acetamide. Further acylation under more forcing conditions could lead to the diacylated product.

Sulfonylation: Similar to acylation, reaction with sulfonyl chlorides (e.g., tosyl chloride) is anticipated to show a preference for the primary amino group, affording the corresponding sulfonamide.

Alkylation: Further alkylation of this compound would likely be less selective. However, by carefully choosing the alkylating agent and reaction conditions, some degree of regioselectivity might be achieved. For instance, reaction with a bulky alkyl halide may favor substitution at the primary amine.

Condensation Reactions: The primary amino group can readily participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically highly selective for the primary amine.

The table below outlines the expected major products from various regioselective reactions on this compound:

| Reaction Type | Electrophile | Expected Major Product |

| Acylation | Acetyl Chloride (1 eq.) | N-(4-(ethylamino)-1,2,5-oxadiazol-3-yl)acetamide |

| Sulfonylation | Tosyl Chloride (1 eq.) | N-(4-(ethylamino)-1,2,5-oxadiazol-3-yl)-4-methylbenzenesulfonamide |

| Condensation | Benzaldehyde | N'-(phenylmethylene)-N3-ethyl-1,2,5-oxadiazole-3,4-diamine |

The ability to selectively functionalize one of the two amino groups makes this compound a valuable building block for the synthesis of more complex molecules with tailored properties. This controlled functionalization is key to its application as a versatile synthetic scaffold.

Prospective Research Trajectories and Emerging Paradigms in N3 Ethyl 1,2,5 Oxadiazole 3,4 Diamine Chemistry

Exploration of Asymmetric Synthesis and Enantioselective Derivatization

The introduction of a substituent on one of the two amino groups of the 3,4-diamino-1,2,5-oxadiazole core makes the nitrogen atom a potential stereocenter, assuming restricted rotation or further derivatization. This brings the exploration of asymmetric synthesis and enantioselective derivatization to the forefront. While literature on the asymmetric synthesis of N-substituted diaminofurazans is scarce, principles from related fields can be applied.

Future research could focus on the enantioselective synthesis of chiral derivatives starting from N3-Ethyl-1,2,5-oxadiazole-3,4-diamine. For instance, reactions with chiral electrophiles could lead to the formation of diastereomers that may be separable by chromatography. A more sophisticated approach would involve the use of chiral catalysts to direct the derivatization of the remaining primary amino group. Methodologies developed for the asymmetric synthesis of other chiral heterocycles, such as oxazolidinones from amino acids, could provide a conceptual framework for these investigations. nih.gov

An illustrative pathway could involve the reaction of the primary amine in this compound with prochiral substrates in the presence of a chiral catalyst. The Morita–Baylis–Hillman reaction, which has been successfully applied enantioselectively to vinyl-1,2,4-oxadiazoles using organocatalysts like β-isocupreidine, presents a promising analogy. rsc.org Adapting such catalytic systems could yield optically active products with significant potential for applications in materials science and medicinal chemistry.

Table 1: Potential Enantioselective Transformations for this compound Derivatives This table is illustrative and based on analogous reactions in heterocyclic chemistry.

| Reaction Type | Chiral Catalyst/Auxiliary | Potential Product Class | Enantiomeric Ratio (er) in Analogs |

|---|---|---|---|

| Asymmetric Aldol Condensation | Chiral proline derivatives | Chiral β-amino alcohols | Up to 99:1 |

| Enantioselective Michael Addition | Chiral organocatalysts (e.g., squaramides) | Chiral β-amino carbonyls | Up to 98:2 |

| Catalytic Asymmetric Alkylation | Chiral phase-transfer catalysts | Chiral N-alkylated amines | Up to 95:5 |

| Aza-Morita-Baylis-Hillman Reaction | Chiral phosphines or amines | Chiral α-methylene-β-amino compounds | Up to 98:2 rsc.org |

Development of Sustainable and Environmentally Benign Synthetic Pathways

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. scholarsresearchlibrary.com The synthesis of oxadiazole derivatives has traditionally involved hazardous reagents and solvents. nih.gov Prospective research on this compound should prioritize the development of sustainable synthetic routes.

Key areas of focus include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often improves yields, contributing to energy efficiency. nih.govresearchgate.net The cyclization of diaminoglyoxime (B1384161) precursors to the furazan (B8792606) ring and the subsequent N-ethylation could be optimized under microwave irradiation. ijcce.ac.ir

Use of Greener Solvents: Replacing conventional volatile organic compounds with safer alternatives like water, ethanol, or ionic liquids is a crucial aspect of green synthesis. A patent for the synthesis of other oxadiazole derivatives highlights the use of water as a solvent, which could be explored for this system. google.com

Catalyst-Based and Catalyst-Free Reactions: Employing non-toxic, recyclable catalysts or developing catalyst-free reaction conditions can reduce waste and environmental harm. nih.gov Mechanochemical synthesis, which involves grinding solid reactants together, offers a solvent-free alternative that has been successfully applied to other 1,3,4-oxadiazoles. organic-chemistry.org

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Oxadiazole Synthesis

| Parameter | Conventional Method | Green Alternative | Potential Advantage |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, energy savings nih.gov |

| Solvent | Dichloromethane, Toluene | Water, Ethanol, solvent-free (grinding) | Reduced toxicity and waste google.comorganic-chemistry.org |

| Reagents | POCl₃, strong acids/bases | Recyclable catalysts, biocatalysts | Minimized hazardous waste, improved atom economy nih.gov |

| Reaction Time | Several hours to days | Minutes to a few hours | Increased process efficiency researchgate.net |

Integration of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions, improve safety, and ensure product quality, real-time monitoring of chemical reactions is indispensable. Advanced in-situ spectroscopic techniques can provide valuable insights into reaction kinetics, mechanism, and the formation of transient intermediates.

For the synthesis and derivatization of this compound, techniques like in-situ Infrared (IR) spectroscopy could be employed. acs.org By using attenuated total reflection (ATR) probes, it is possible to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel without sampling. acs.org This would be particularly useful for tracking the consumption of the primary amine and the formation of the ethylated product during the N-alkylation step. Furthermore, monitoring the cyclization of the glyoxime (B48743) precursor could help in precisely determining the reaction endpoint and preventing the formation of byproducts. wikipedia.org The use of 15N-labeled starting materials in conjunction with NMR spectroscopy could also be a powerful tool for elucidating reaction pathways and confirming structural assignments. rsc.org

Application of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from molecular discovery to synthesis planning. arxiv.org Given the energetic nature of the furazan core, this compound falls within the domain of energetic materials, where ML models are increasingly used to predict properties and guide synthesis. mdpi.comosti.gov

Future research could leverage AI in several ways:

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov These programs use vast reaction databases to suggest disconnections and precursor molecules.

Reaction Optimization: ML algorithms can be trained on experimental data to predict reaction outcomes (e.g., yield, selectivity) under different conditions (e.g., temperature, catalyst, solvent). This allows for the in-silico optimization of reactions, reducing the number of experiments required. technologynetworks.com A "reactome" approach, combining high-throughput automated experiments with ML, could rapidly map the reactivity of the this compound core. technologynetworks.com

Property Prediction: ML models can predict key properties of new derivatives, such as density, detonation velocity, and thermal stability, which is critical for energetic materials. researchgate.net This enables the virtual screening of large numbers of candidate molecules before committing to their synthesis. rsc.org

Table 3: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Required Data | Potential Impact |

|---|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Identify efficient synthetic routes | Large reaction databases (e.g., Reaxys) nih.gov | Acceleration of discovery; novel pathway identification. acs.org |

| Bayesian Optimization | Optimize reaction conditions (yield, purity) | Experimental data from a set of initial reactions | Reduced experimental cost and time; improved process efficiency. osti.gov |

| Deep Learning Models | Predict energetic and physical properties | Database of known energetic molecules with calculated/experimental properties researchgate.net | High-throughput virtual screening of novel derivatives. mdpi.com |

| Reinforcement Learning | Optimize multi-step synthesis processes | Simulation of reaction sequences and outcomes | Streamlined manufacturing and scale-up. osti.gov |

Expanding the Scope of Functional Group Interconversions on the this compound Framework

A thorough understanding of the reactivity of the this compound scaffold is essential for creating a diverse library of new compounds. The presence of a primary and a secondary amine offers distinct handles for a variety of functional group interconversions.

Prospective research should systematically explore the selective functionalization of both amino groups. For example, the primary amine could be selectively targeted for diazotization followed by Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN). Alternatively, it could undergo condensation reactions with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. ijcce.ac.ir The secondary ethylamino group, while less reactive, could be acylated or undergo further alkylation under specific conditions. The acetylation and nitration of 3,4-diaminofurazan (B49099) has been studied and could provide insights into the reactivity of the N-ethylated analog. researchgate.net These transformations would allow for the fine-tuning of the molecule's physical and chemical properties.

Q & A

Q. What are the common synthetic routes for N3-Ethyl-1,2,5-oxadiazole-3,4-diamine and its derivatives?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 1,2,5-oxadiazole-3,4-diamine (a precursor) can react with ethylating agents like ethyl halides or tosylates under basic conditions. Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) are critical to minimize side reactions. Post-synthesis purification often involves column chromatography or recrystallization. Similar methodologies are detailed in studies on furazan derivatives reacting with diketones to form heterocycles .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., ethyl group integration at δ ~1.2 ppm for CH₃).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in oxadiazole derivative studies .

- IR Spectroscopy : Identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹). Reference spectra from PubChem or NIST databases ensure accuracy .

Q. How is the solubility profile of this compound determined for experimental design?

- Methodological Answer: Solubility is assessed via sequential solvent testing (polar to nonpolar: water, DMSO, ethanol, ethyl acetate). Quantitative analysis uses UV-Vis spectroscopy or gravimetry. For example, derivatives with ethyl groups show enhanced organic solvent solubility compared to unsubstituted analogs. NIST protocols recommend controlled temperature (25°C ± 0.5°C) for reproducibility .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as nucleophilic sites at NH₂ groups. Molecular dynamics simulations predict solvent effects on reaction pathways. For cyclization reactions, transition-state analysis identifies energy barriers, as seen in studies of oxadiazole-diketone reactions .

Q. How to resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer: Cross-validation using complementary techniques is essential. For instance, if NMR suggests rotational freedom in the ethyl group but crystallography shows a fixed conformation, variable-temperature NMR can detect dynamic behavior. Crystallographic disorder, as observed in oxadiazole derivatives , may explain discrepancies. Repeating experiments under inert atmospheres (to prevent oxidation) ensures data integrity.

Q. What experimental strategies are used to study the coordination chemistry of this compound with transition metals?

- Methodological Answer:

- Synthesis : React the compound with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol/water mixtures.

- Characterization :

- Single-crystal X-ray diffraction to determine binding modes (e.g., N-donor coordination).

- UV-Vis and EPR spectroscopy to analyze d-orbital transitions and oxidation states.

- Reference studies on analogous oxadiazole-metal complexes for ligand design .

Q. How to design mechanistic studies for cyclization reactions involving this compound?

- Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates.

- Isotopic Labeling : Use ¹⁵N-labeled amines to trace cyclization pathways.

- Computational Support : Compare experimental activation energies with DFT-calculated values. Prior work on furazanopyrazine synthesis provides a framework .

Data Analysis and Contradiction Management

Q. How to address inconsistencies in thermal stability data across studies?

- Methodological Answer: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under standardized conditions (heating rate: 10°C/min; N₂ atmosphere). Compare decomposition onset temperatures with literature values. Discrepancies may arise from crystallinity differences, as noted in NIST guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.